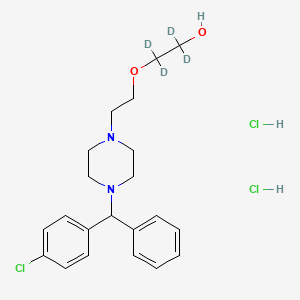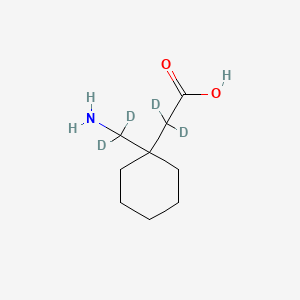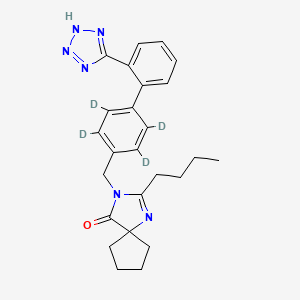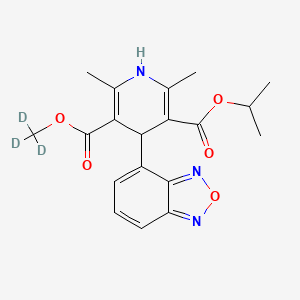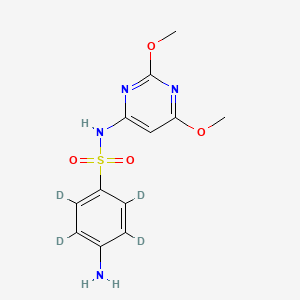
Sulfadimethoxine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfadimethoxine-d4: is an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. It is primarily used as a research tool in various scientific studies. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of Sulfadimethoxine in biological and environmental samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine-d4 involves the incorporation of deuterium atoms into the Sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the consistent incorporation of deuterium atoms into the final product. The compound is then purified and characterized to confirm its isotopic labeling and chemical purity .
Analyse Des Réactions Chimiques
Types of Reactions: Sulfadimethoxine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry: Sulfadimethoxine-d4 is used as an internal standard in mass spectrometry to quantify the presence of Sulfadimethoxine in various samples. Its isotopic labeling allows for accurate and precise measurements .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Sulfadimethoxine. It helps in tracing the drug’s distribution and elimination in biological systems .
Medicine: The compound is used in medical research to investigate the efficacy and safety of Sulfadimethoxine in treating infections. It also aids in the development of new formulations and delivery methods .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the consistency and purity of Sulfadimethoxine-containing products .
Mécanisme D'action
Sulfadimethoxine-d4, like Sulfadimethoxine, inhibits bacterial synthesis of folic acid by acting as a competitive inhibitor of para-aminobenzoic acid (PABA). This inhibition prevents the formation of dihydropteroate, a precursor to folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, blocking the conversion of PABA to dihydropteroate .
Comparaison Avec Des Composés Similaires
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used to treat a variety of bacterial infections, also inhibits folic acid synthesis.
Sulfisoxazole: Similar to Sulfadimethoxine but with a shorter half-life
Uniqueness: Sulfadimethoxine-d4 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and research applications. This labeling allows for precise quantification and tracing in complex biological and environmental samples, providing an advantage over non-labeled compounds .
Propriétés
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



